molecular formula C8H8FNO2 B113263 2-(4-Amino-2-fluorophenyl)acetic acid CAS No. 914224-31-0

2-(4-Amino-2-fluorophenyl)acetic acid

Cat. No. B113263
CAS RN: 914224-31-0
M. Wt: 169.15 g/mol
InChI Key: OENIGBRUGRNUDR-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)acetic acid is a compound with the molecular formula C8H8FNO2 . It is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds .


Synthesis Analysis

The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid involves the use of 2,5-two fluoro-4-aminophenyl acetic acids, which are dissolved in a 40% fluoroboric acid solution. Sodium nitrite is then added to form a diazonium salt crude product. The diazonium salt and Sodium Fluoride are mixed for thermal degradation .


Molecular Structure Analysis

The molecular structure of 2-(4-Amino-2-fluorophenyl)acetic acid consists of a benzene ring with an amino group and a fluorine atom attached to it. The benzene ring is further connected to an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Amino-2-fluorophenyl)acetic acid include a density of 1.4±0.1 g/cm³, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 166.9±23.7 °C. It has a molar refractivity of 41.6±0.3 cm³ and a molar volume of 123.4±3.0 cm³ .

Scientific Research Applications

Intermediate in Chemical Synthesis

“2-(4-Amino-2-fluorophenyl)acetic acid” can serve as an intermediate in the synthesis of other complex organic compounds . Its unique structure, containing both an amino group and a carboxylic acid group, makes it a versatile building block in organic synthesis.

Fluorescent Probe Development

Fluorophenylacetic acid derivatives have been used in the development of fluorescent probes . These probes are sensitive, selective, and non-toxic, providing a new solution in biomedical research, environmental monitoring, and food safety .

Structural Modification of Natural Products

Amino acids, including those with fluorophenylacetic acid structures, have been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Production of Fluorinated Anesthetics

Fluorophenylacetic acid derivatives have been used as intermediates in the production of fluorinated anesthetics . The fluorine atom can enhance the potency and stability of anesthetics.

Biochemical Reagent

“2-(4-Amino-2-fluorophenyl)acetic acid” can be used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound for various experiments.

Advanced Battery Science

There is potential for “2-(4-Amino-2-fluorophenyl)acetic acid” to be used in advanced battery science . The specific application in this field would need further research.

Safety and Hazards

2-(4-Amino-2-fluorophenyl)acetic acid may cause skin irritation, serious eye irritation, and possibly respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While there is limited information on the future directions of 2-(4-Amino-2-fluorophenyl)acetic acid, it is worth noting that indole derivatives, which are structurally similar, have been found to possess various biological activities. This suggests that 2-(4-Amino-2-fluorophenyl)acetic acid could potentially be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-amino-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIGBRUGRNUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596334
Record name (4-Amino-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-fluorophenyl)acetic acid

CAS RN

914224-31-0
Record name (4-Amino-2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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